N-cyclohexylquinolin-5-amine
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Overview
Description
N-cyclohexylquinolin-5-amine: is an organic compound with the molecular formula C15H18N2 It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexylation of Quinoline: One common method involves the cyclohexylation of quinoline. This can be achieved through the reaction of quinoline with cyclohexylamine under acidic conditions.
Reductive Amination: Another method is the reductive amination of quinoline-5-carbaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N-cyclohexylquinolin-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexylquinolin-5-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: It can be reduced to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry: N-cyclohexylquinolin-5-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of N-cyclohexylquinolin-5-amine involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with critical biological processes makes it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the cyclohexyl group.
N-cyclohexylquinoline: Similar to N-cyclohexylquinolin-5-amine but without the amine group at the 5-position.
Quinoline-5-amine: Similar but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl group and the amine group at the 5-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
N-cyclohexylquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNWXMPHCFEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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